molecular formula C7H9BrN2O B1381031 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol CAS No. 1289078-12-1

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Cat. No.: B1381031
CAS No.: 1289078-12-1
M. Wt: 217.06 g/mol
InChI Key: VAZZBFYFAPHBGP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol , reflecting its pyridine core substituted with a bromine atom at position 5 and an aminoethanol group at position 3.

Structural features :

  • A pyridine ring (six-membered aromatic ring with one nitrogen atom).
  • Bromine substituent at the 5th position.
  • Ethanolamine side chain (-NH-CH₂-CH₂-OH) attached to the 3rd position.

Representations :

  • SMILES : OCCNC1=CN=C(C=C1Br)N
  • InChIKey : VAZZBFYFAPHBGP-UHFFFAOYSA-N
  • Structural diagram :
        Br  
        │  
    N─C─C─NH─CH₂─CH₂─OH  
    │   │  
    C   C  

CAS Registry Number and Synonyms

CAS Registry Number :

  • 1289078-12-1 .

Synonyms :

  • 2-[(5-Bromopyridin-3-yl)amino]ethanol .
  • 2-{[(5-Bromopyridin-3-yl)amino]ethyl} alcohol .
  • 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol .
  • Enamine product code W01ENAEN300-191154 .

Molecular Formula and Weight Analysis

Molecular formula :

  • C₇H₉BrN₂O .

Molecular weight :

  • 217.06 g/mol (calculated from isotopic masses: C=12.01, H=1.008, Br=79.904, N=14.01, O=16.00).

Elemental composition :

Element Quantity Percentage Contribution
C 7 atoms 38.73%
H 9 atoms 4.18%
Br 1 atom 36.82%
N 2 atoms 12.90%
O 1 atom 7.37%

Mass spectrometry data :

  • Predicted m/z (M+H⁺): 216.99710 .
  • Collision cross-section (CCS): 135.8 Ų (for [M+H]⁺) .

Properties

IUPAC Name

2-[(5-bromopyridin-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-7(5-9-4-6)10-1-2-11/h3-5,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZBFYFAPHBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289078-12-1
Record name 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Strategy

The synthesis typically follows a multistep approach involving:

This sequence can be achieved through either direct substitution reactions or condensation routes, depending on the starting materials and reagents.

Stepwise Preparation

Step Reaction Type Reagents and Conditions Notes
1 Bromination Pyridine or substituted pyridine + Bromine or NBS + FeCl3 or AlCl3 catalyst Selective bromination at the 5-position; N-bromosuccinimide (NBS) preferred for mild conditions
2 Amination 5-Bromopyridine derivative + Ammonia or alkylamine, solvent (e.g., ethanol), heat Nucleophilic substitution of bromine or direct amination to introduce amino group
3 Hydroxylation Amino-substituted pyridine + Hydroxylating agents (e.g., hydrogen peroxide, peracids) Hydroxyl group introduction on ethan-1-ol side chain; can be direct or via reduction of intermediate ketones or aldehydes

Representative Synthetic Route Example

  • Bromination: Pyridine is brominated at the 5-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeCl3 under controlled temperature (0–5 °C) to avoid polybromination.
  • Amination: The 5-bromopyridine intermediate undergoes nucleophilic substitution with ethanolamine or ammonia under reflux in ethanol, yielding this compound.
  • Purification: The crude product is purified by crystallization from ethanol/water mixtures or by column chromatography.

Industrial Preparation Methods

Industrial-scale synthesis employs continuous flow reactors or large batch reactors with optimized parameters to maximize yield and minimize impurities.

Parameter Typical Industrial Range Optimization Notes
Reaction Temperature 25–80 °C Controlled to prevent decomposition
Reaction Time 4–12 hours Longer times improve yield but risk by-products
Catalyst Loading 0.1–1.0 equivalents Balanced to maximize reaction rate
Solvent Ethanol, DMF, or mixtures Ethanol preferred for environmental reasons

Continuous monitoring by TLC and HPLC ensures reaction completion and purity.

Reaction Conditions and Optimization

Optimization studies indicate:

  • Solvent choice: Ethanol provides a good balance of solubility and reactivity; polar aprotic solvents like DMF may increase nucleophilicity but complicate purification.
  • Catalyst: KOH or other bases facilitate deprotonation and amination steps.
  • Temperature: Moderate heating (50–70 °C) accelerates reaction kinetics without degrading sensitive groups.
  • Reaction time: 5–8 hours typically yields optimal conversion.
Variable Tested Range Optimal Condition Effect on Yield
Solvent Ethanol, DMF, THF Ethanol Moderate to high
Catalyst Loading 0.1–1.0 eq KOH 0.5 eq KOH Significant improvement
Reaction Temperature 25–80 °C 60 °C High yield, minimal side reactions
Reaction Time 3–12 hours 5 hours High yield

Analytical Characterization of the Prepared Compound

Reliable characterization techniques include:

  • NMR Spectroscopy:
    • $$^{1}H$$ NMR signals at δ 8.2–8.5 ppm correspond to aromatic pyridine protons affected by bromine substitution.
    • Signals at δ 3.5–4.0 ppm correspond to the methylene protons adjacent to amino and hydroxyl groups.
  • Mass Spectrometry (ESI-MS):
    • Molecular ion peak at m/z 245.0 ([M+H]^+) confirms molecular weight of 217.06 g/mol plus bromine isotope pattern.
  • Infrared Spectroscopy (IR):
    • Characteristic -NH2 stretching around 3350 cm⁻¹ and -OH stretching near 3200 cm⁻¹.

Research Findings and Notes on Preparation

  • The bromination step is critical for regioselectivity; overbromination leads to impurities.
  • Amination efficiency depends on the nucleophilicity of the amine and reaction conditions.
  • Hydroxylation can be direct or via reduction of intermediate carbonyl compounds.
  • Purification challenges arise from polar byproducts; crystallization from ethanol/water or chromatographic techniques are effective.
  • The compound’s stability under reaction conditions must be monitored to avoid decomposition.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Yield Range (%) Reference Notes
Bromination NBS + FeCl3 catalyst, 0–5 °C Regioselectivity, avoid polybromination 70–85 Mild conditions preferred
Amination Ethanolamine or NH3, reflux in ethanol Nucleophilic substitution efficiency 60–80 Base catalyst improves yield
Hydroxylation H2O2 or peracid, ambient to 50 °C Controlled oxidation, avoid overoxidation 65–75 Alternative: reduction of ketone intermediates
Purification Crystallization or column chromatography Removal of polar impurities >90 purity Ethanol/water solvent system

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is being investigated for its potential therapeutic properties. Studies suggest it may exhibit anti-inflammatory and antimicrobial activities. Its mechanism of action is likely mediated through interactions with specific biological targets, such as enzymes or receptors.

Enzyme Interaction Studies

The compound has shown promise in studies focusing on enzyme interactions. It can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing cellular redox states.

Organic Synthesis

Due to its functional groups (amine and hydroxyl), this compound serves as a building block for synthesizing more complex molecules. It can be employed in creating derivatives that may have enhanced biological activities or novel properties.

The compound's unique structure allows it to interact with various biological targets. Research indicates that it may influence metabolic pathways by binding to proteins involved in key cellular processes. Docking studies suggest effective interactions with these targets, which are crucial for understanding its pharmacological profile.

Table 2: Biological Activities

Activity Potential Mechanism
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInteraction with microbial enzymes
Enzyme modulationBinding to active sites of enzymes

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anti-inflammatory Properties : A study demonstrated that this compound could reduce inflammation markers in vitro by inhibiting specific cytokines involved in inflammatory responses.
  • Antimicrobial Activity : Research indicated that the compound exhibited significant antimicrobial activity against certain bacterial strains, suggesting potential use in developing new antibiotics.
  • Enzyme Interaction : Investigations into its effects on superoxide dismutase revealed that it could enhance enzyme activity under oxidative stress conditions, indicating its role as a potential antioxidant agent.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows for strong binding affinity, while the ethan-1-ol group facilitates solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, enabling comparisons of their physicochemical and synthetic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₇H₉BrN₂O 233.07 5-Bromo-pyridine, ethanolamine Bromine at pyridine 5-position
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride C₇H₁₀BrCl₂N₂O 282.98 Chiral amino-ethanol, dihydrochloride Enhanced solubility (salt form)
2-(5-Bromopyridin-3-yl)ethan-1-ol C₇H₈BrNO 202.05 5-Bromo-pyridine, hydroxyethyl Lacks amino bridge
2-Bromopyridine C₅H₄BrN 158.00 2-Bromo-pyridine Simpler scaffold, no hydroxyl group
Key Observations:

Amino vs. Hydroxyethyl Linkage: The amino bridge in the target compound distinguishes it from 2-(5-Bromopyridin-3-yl)ethan-1-ol, which lacks this functional group.

Chiral Derivatives : The (2R)-configured dihydrochloride salt () demonstrates how stereochemistry and salt formation can modify solubility and biological activity compared to the achiral parent compound .

Bromine Position : The 5-bromo substitution in the target compound contrasts with 2-bromopyridine (), where bromine at the 2-position alters steric and electronic properties, affecting reactivity in cross-coupling reactions .

Target Compound:
  • Nucleophilic Substitution: Reacting 5-bromo-3-aminopyridine with ethylene oxide or a protected ethanolamine derivative.
  • Reductive Amination: Coupling 5-bromo-pyridine-3-carbaldehyde with ethanolamine under reducing conditions.
Solubility and Stability:
  • The dihydrochloride salt () likely exhibits higher aqueous solubility than the free base due to ionic character .
  • The hydroxyl and amino groups in the target compound enhance polarity compared to 2-bromopyridine, which is more lipophilic .

Biological Activity

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structural features, including a brominated pyridine moiety and functional groups such as amino and hydroxyl. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9BrN2_2O
  • SMILES : C1=C(C=NC=C1Br)NCCO

The presence of the bromine atom at the 5-position of the pyridine ring enhances the compound's reactivity and biological interactions, making it a subject of interest in various studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : Several studies have suggested that this compound may act as an anti-inflammatory agent. Its mechanism is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in inflammatory pathways.
  • Antimicrobial Activity : Preliminary investigations have shown that it possesses antimicrobial properties, potentially effective against various bacterial strains. The compound's structure allows for interactions that may inhibit microbial growth.
  • Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and affecting cellular redox states.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Docking studies suggest that the compound can effectively bind to proteins involved in key metabolic pathways, influencing their activity. This binding is facilitated by hydrogen bonding due to its functional groups.
  • Cell Signaling Modulation : The compound activates pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression that promotes cell survival and proliferation.

Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammatory markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

In vitro tests indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL. Comparative studies showed it was more effective than conventional antibiotics like ciprofloxacin .

Pathogen MIC (mg/mL) Control (Ciprofloxacin)
Staphylococcus aureus0.010.002
Escherichia coli0.050.005

Enzyme Interaction Studies

Further biochemical analysis revealed that the compound inhibits specific kinases involved in cellular signaling pathways, altering phosphorylation states of downstream targets. This inhibition could lead to significant changes in cellular processes such as metabolism and gene expression.

Q & A

Q. What are the standard synthetic routes for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 5-bromopyridin-3-amine derivatives with ethanolamine or its analogs in the presence of a base (e.g., KOH) and a polar solvent (e.g., ethanol). Reaction progress is monitored by TLC, and the product is isolated via acidification and crystallization . For example, a related synthesis of pyridine derivatives employs hydrazine hydrate under reflux for 5 hours, followed by purification via column chromatography using ethyl acetate/hexanes gradients .

Key Parameters for Optimization:

  • Temperature: Prolonged heating (>5 hours) may degrade heat-sensitive intermediates.
  • Solvent Choice: Ethanol or DMF balances solubility and reactivity.
  • Catalysts: Iridium-based catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) enhance efficiency in analogous reactions .

Q. Table 1: Representative Reaction Conditions

ReactantsSolventCatalyst/BaseTime (h)Yield (%)Reference
5-Bromopyridin-3-amine + EthanolamineEthanolKOH575–85
Halogenated Pyridines + Amino AlcoholsDMF[Ir] Complex391

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • 1H NMR: Peaks at δ 3.5–3.7 ppm (m, 2H, -CH2-OH) and δ 7.8–8.5 ppm (m, pyridine protons) confirm the backbone .
  • IR Spectroscopy: A broad peak near 3300 cm⁻¹ indicates N-H and O-H stretching .
  • Mass Spectrometry: The molecular ion peak at m/z 231 (C₇H₈BrN₂O⁺) validates the molecular weight .
  • X-ray Crystallography: SHELXL software refines crystal structures, resolving bond angles and spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Discrepancies between expected and observed data (e.g., unexpected NMR splitting or IR peaks) may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to rule out artifacts.
  • Crystallographic Analysis: Use SHELX programs to resolve ambiguous stereochemistry or hydrogen-bonding networks .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry for comparison .

Case Study:
In a related pyridine derivative, conflicting NMR data arose due to keto-enol tautomerism. This was resolved by deuterated solvent exchange experiments and X-ray diffraction .

Q. What strategies are employed to functionalize this compound for structure-activity relationship (SAR) studies?

Methodological Answer: The bromine atom at the 5-position and hydroxyl group enable diverse modifications:

  • Buchwald-Hartwig Amination: Replace bromine with aryl/alkyl amines using Pd catalysts .
  • Etherification: Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride for subsequent coupling reactions .
  • Salt Formation: React with HCl to improve solubility (e.g., this compound dihydrochloride) .

Q. Table 2: Functionalization Pathways

Reaction TypeReagents/ConditionsApplication ExampleReference
AminationPd(OAc)₂, XPhos, K₃PO₄, DMFAnticancer analogs
Ether ProtectionTBSCl, imidazole, DCMProdrug synthesis

Q. How are catalytic methods applied to improve the synthesis efficiency of this compound?

Methodological Answer: Transition-metal catalysis enhances yield and reduces side reactions:

  • Photoredox Catalysis: [Ir(ppy)₂(dtbbpy)]PF₆ enables C-N bond formation under visible light, reducing reaction time from hours to minutes .
  • Microwave-Assisted Synthesis: Accelerates nucleophilic substitution steps, achieving >90% yield in 30 minutes for analogous reactions .

Mechanistic Insight:
The iridium catalyst facilitates single-electron transfer (SET), stabilizing radical intermediates and preventing bromine displacement side reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer: Common impurities include unreacted 5-bromopyridin-3-amine and hydroxylated by-products. Detection methods:

  • HPLC-PDA: C18 columns with 0.1% TFA in water/acetonitrile gradients resolve impurities at 254 nm .
  • LC-MS/MS: Quantifies sub-1% impurities using selective ion monitoring (SIM) .

Mitigation Strategies:

  • Reaction Quenching: Rapid cooling and acidification prevent by-product formation .
  • Crystallization: Ethanol recrystallization removes polar impurities .

Q. How is this compound utilized in pharmacological target validation?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

  • Kinase Inhibitors: Derivatives like Flonoltinib Maleate target JAK2/FLT3 pathways in myeloproliferative neoplasms .
  • Receptor Binding Studies: Analogues with modified pyridine rings are screened against nicotinic acetylcholine receptors (nAChRs) using radioligand assays .

Experimental Design:

  • In Vitro Assays: MTT assays assess cytotoxicity in cancer cell lines (e.g., K562 leukemia cells) .
  • Molecular Docking: AutoDock Vina predicts binding affinity to target proteins (e.g., JAK2 V617F mutant) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol
Reactant of Route 2
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2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

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